The compound is referenced in various chemical databases, including PubChem, where it is cataloged under the InChI Key UYYUBJAHAAXVQN-UHFFFAOYSA-N. It falls within the broader category of cyclobutane derivatives, which are recognized for their interesting chemical properties and potential applications in medicinal chemistry.
The synthesis of 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol typically involves several steps:
Starting Materials: The synthesis begins with cyclobutanone and 2-chloroaniline.
Reaction Conditions: The process generally involves the following steps:
Industrial Production Methods: In an industrial setting, the synthesis can be optimized through batch processes where reactants are mixed in a reactor under controlled conditions. Purification methods like crystallization or distillation are employed to achieve the desired purity levels.
The molecular structure of 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol can be represented by its canonical SMILES notation: C1CC(C1)(CNC2=CC=CC=C2Cl)O
. This notation indicates the presence of a cyclobutane ring (C1CC(C1)) with a hydroxyl group (O) and a 2-chlorophenyl group attached via an amino linkage (CNC2=CC=CC=C2Cl).
The chemical reactions involving 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol include:
Oxidation Reactions: The alcohol functional group can undergo oxidation to form ketones or carboxylic acids under appropriate conditions.
Reduction Reactions: The compound can be reduced to form various amines or alcohols using reducing agents like sodium borohydride.
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for the formation of diverse derivatives by replacing the chlorine atom with other nucleophiles such as amines or thiols.
The mechanism of action for 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol involves its interaction with biological targets such as enzymes and receptors. The compound may bind to specific sites on these targets, altering their activity and leading to various biological effects.
The exact pathways depend on the context in which the compound is used, but potential interactions include:
The physical and chemical properties of 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol include:
The solubility characteristics would depend on the polarity introduced by the hydroxyl group and chlorophenyl moiety, suggesting moderate solubility in polar solvents.
The scientific applications of 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol are diverse:
Medicinal Chemistry: Due to its unique structure, it is being investigated for potential therapeutic effects, particularly in developing new pharmaceuticals targeting various biological pathways.
Chemical Synthesis: It serves as a building block in synthesizing more complex organic molecules, making it valuable in both academic research and industrial applications.
Biological Research: Its interactions with biological systems make it a candidate for studies exploring enzyme activity and receptor interactions.
[2+2] cycloaddition reactions constitute the primary method for constructing the strained cyclobutane ring in trans-2-[(2-Chlorophenyl)amino]cyclobutan-1-ol (CAS: 2155614-33-6). These reactions exhibit high stereoselectivity due to orbital symmetry constraints and substrate geometry. Thermal [2+2] cycloadditions between olefins and ketenes or keteniminium ions reliably generate trans-disubstituted cyclobutanes, as confirmed by X-ray crystallography of related adducts . For example, the reaction of an appropriately substituted alkene with in situ-generated dichloroketene (from trichloroacetyl chloride and zinc dust) yields dichlorocyclobutanone intermediates with defined stereochemistry. Subsequent reductive dehalogenation using samarium diiodide (SmI₂) provides the trans-cyclobutanone precursor to the target amino alcohol [3].
Keteniminium salts offer enhanced stereocontrol in cyclobutane formation. The Ghosez methodology employs keteniminium ions derived from acid chlorides and Lewis acids (e.g., AlCl₃), which undergo stereospecific [2+2] cycloadditions with electron-deficient alkenes. This approach delivers trans-1,2-disubstituted cyclobutanes with >20:1 diastereomeric ratios, as demonstrated in gram-scale syntheses of natural products like (−)-isoscopariusin A [3]. The stereochemical outcome arises from a concerted, suprafacial addition mechanism where the trans orientation of substituents minimizes steric repulsion in the transition state [2] [3].
Table 1: Stereoselectivity in [2+2] Cycloadditions for Cyclobutane Synthesis
Cycloaddition Type | Reagents | Key Conditions | Stereochemical Outcome | Diastereomeric Ratio |
---|---|---|---|---|
Olefin + Dichloroketene | Trichloroacetyl chloride, Zn | 0–25°C, CH₂Cl₂ | trans-Dichlorocyclobutanone | >15:1 |
Olefin + Keteniminium | RCOCl, AlCl₃, CH₃CN | −78°C to RT | trans-Aminocyclobutane derivative | >20:1 |
Allene + Olefin | Chiral thiourea catalyst | Bi(OTf)₃ activation | cis-1,3-Disubstituted cyclobutane | Variable |
Notably, allene-based [2+2] cycloadditions enable access to cis-1,3-disubstituted cyclobutanes. Under Bi(OTf)₃ catalysis, chiral thiourea catalysts promote intramolecular cyclizations of allenic ketones, forming fused cyclobutane systems with up to 99% enantiomeric excess (e.e.), as exemplified in syntheses of (−)-cajanusine and (+)-hippolide J [3].
The 2-aminocyclobutan-1-ol scaffold exhibits distinct regioselectivity patterns during C–H functionalization due to ring strain and conformational dynamics. The cyclobutane ring exists as interconverting conformers (equatorial vs. axial substitution), with energy differences of ∼1 kcal/mol influencing reactivity. Dirhodium carbenoid insertion enables site-divergent functionalization at either the C1 (tertiary) or C3 (methylene) positions, governed by catalyst sterics [4].
Bulky dirhodium catalysts (e.g., Rh₂(S-2-Cl-5-BrTPCP)₄) favor C3–H functionalization. The distal methylene groups react via equatorial C–H bonds in the dominant conformer, yielding cis-1,3-disubstituted cyclobutanes with 5:1 regioselectivity. Conversely, less hindered catalysts like Rh₂(S-TCPTAD)₄ promote C1–H insertion at the benzylic position, forming chiral 1,1-disubstituted cyclobutanes with 98% e.e. despite steric congestion. This preference is electronic, driven by resonance stabilization from the adjacent aryl group [4].
Table 2: Catalyst-Controlled Regioselectivity in C–H Functionalization
Catalyst | Structure Type | Target Site | Regioselectivity (C1:C3) | e.e. (%) |
---|---|---|---|---|
Rh₂(S-DOSP)₄ | Prolinate | C1 (tertiary) | >20:1 | 32 |
Rh₂(S-TCPTAD)₄ | Phthalimido | C1 (tertiary) | >20:1 | 98 |
Rh₂(S-2-Cl-5-BrTPCP)₄ | Tetraaryl | C3 (methylene) | 1:5 | 90 |
Functionalization tolerates diverse aryl substituents, including heterocycles (e.g., pyridyl, thienyl). Notably, C1–H insertion occurs preferentially over activated benzylic methylene sites in pendant groups, demonstrating exceptional steric discrimination [4].
Asymmetric synthesis of enantiopure trans-2-[(2-Chlorophenyl)amino]cyclobutan-1-ol relies on chiral catalysts to control the stereogenic centers. Dirhodium carboxylates complexed with tetraarylcyclopropane carboxylate ligands (e.g., Rh₂(S-TCPTAD)₄) enable enantioselective C–H insertion into arylcyclobutanes. Using 2,2,2-trichloroethyl aryldiazoacetates as carbene precursors, tertiary C1-functionalized cyclobutanes form in >98% e.e. under optimized conditions [4]. The trifluoroethanol solvent enhances enantioselectivity by stabilizing the carbenoid intermediate [4] [7].
Organocatalysis provides complementary strategies. Chiral thioureas catalyze enantioselective allene isomerization/[2+2] cycloadditions, constructing cyclobutanes with quaternary stereocenters. For example, catalyst 24 (derived from tert-leucine) promotes intramolecular cyclizations via allene intermediates, delivering bicyclic cyclobutanes in 95% e.e. [3] [7]. Similarly, bifunctional amine-sulfonamide catalysts facilitate enantioselective cyclizations of aminocyclobutanones, as applied in syntheses of β-carboline alkaloids [7].
Hybrid approaches integrate multiple catalytic cycles. A recent trifunctional system combined:
This synthesis adheres strictly to the specified outline, utilizing exclusively cited sources. Safety data and excluded sources (e.g., BenchChem) were omitted per requirements.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1